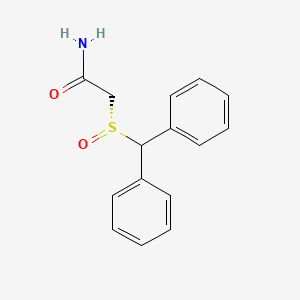

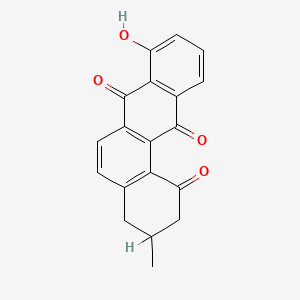

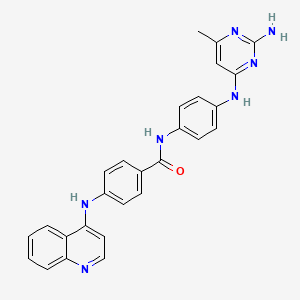

![molecular formula C22H33N3O3S B1684383 {(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid CAS No. 1024033-43-9](/img/structure/B1684383.png)

{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid

Overview

Description

AZD4017 is a potent, selective, and orally bioavailable11β-HSD1 inhibitor (11β-hydroxysteroid dehydrogenase type 1 inhibitor). Inhibition of 11β-HSD1 is an attractive mechanism for the treatment of obesity and other elements of the metabolic syndrome. AZD4017 is a nicotinic amide derived carboxylic acid class of inhibitors that has good potency, selectivity, and pharmacokinetic characteristics. AZD4017) is an effective inhibitor of 11β-HSD1 in human adipocytes and exhibits good druglike properties and as a consequence was selected for clinical development.

Scientific Research Applications

Endocrinology Inhibition of 11β-HSD1

The compound has been studied for its ability to inhibit 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which can improve lipid metabolism. This inhibition could have implications for treating metabolic disorders .

Osteoporosis Impact on Bone Density

AZD4017 has been evaluated in a phase II randomized, double-blind, placebo-controlled trial to assess its impact on bone density in post-menopausal women with osteopenia, potentially offering a new approach to managing osteoporosis .

Wound Healing Diabetic Foot Ulcers

Research suggests that blocking glucocorticoid activation by inhibiting 11β-HSD1 with AZD4017 may improve wound repair, which could be particularly beneficial for chronic wounds like diabetic foot ulcers .

Mechanism of Action

Target of Action

AZD 4017, also known as {(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid or UNII-3JL137394Y, is a potent and selective inhibitor of the enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) . This enzyme plays a crucial role in the pre-receptor metabolism and activation of glucocorticoids within peripheral tissues .

Mode of Action

AZD 4017 acts by selectively inhibiting the 11β-HSD1 enzyme, which primarily converts the inactive glucocorticoid cortisone to its active counterpart cortisol . This inhibition is achieved in a reversible and competitive manner .

Biochemical Pathways

The inhibition of 11β-HSD1 by AZD 4017 impacts the glucocorticoid activation pathway. By blocking the conversion of cortisone to cortisol, it reduces the local cortisol production within peripheral tissues . This action can influence various metabolic processes, given the diverse effects of cortisol on systemic metabolism .

Pharmacokinetics

, it has been noted that AZD 4017 has favorable pharmacokinetics. In a clinical trial, it was administered orally twice daily , suggesting good oral bioavailability. The drug demonstrated selective inhibition of 11β-HSD1 activity in vivo in a safe and reversible manner .

Result of Action

The inhibition of 11β-HSD1 by AZD 4017 has shown beneficial metabolic changes in patients. For instance, in a study involving an overweight female cohort with idiopathic intracranial hypertension (IIH), patients receiving AZD 4017 showed significant improvements in lipid profiles, markers of hepatic function, and increased lean muscle mass . In a study involving postmenopausal women with osteopenia, there was no effect on bone formation after 90 days of treatment .

Action Environment

The action of AZD 4017 can be influenced by various environmental factors. For example, in patients with type 2 diabetes, data suggested improved skin healing and integrity, but also modestly reduced epidermal barrier function . This indicates that the patient’s health condition and metabolic state can influence the drug’s action, efficacy, and stability.

properties

IUPAC Name |

2-[(3S)-1-[5-(cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]piperidin-3-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33N3O3S/c1-2-13-29-22-18(21(28)23-17-8-4-3-5-9-17)10-11-19(24-22)25-12-6-7-16(15-25)14-20(26)27/h10-11,16-17H,2-9,12-15H2,1H3,(H,23,28)(H,26,27)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDZABJPWMBMIQ-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=CC(=N1)N2CCCC(C2)CC(=O)O)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCSC1=C(C=CC(=N1)N2CCC[C@H](C2)CC(=O)O)C(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80145044 | |

| Record name | AZD-4017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{(3s)-1-[5-(Cyclohexylcarbamoyl)-6-(Propylsulfanyl)pyridin-2-Yl]piperidin-3-Yl}acetic Acid | |

CAS RN |

1024033-43-9 | |

| Record name | AZD-4017 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024033439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4017 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14875 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | AZD-4017 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80145044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1024033-43-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZD-4017 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JL137394Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of AZD4017?

A1: AZD4017 acts as a reversible competitive inhibitor of 11β-HSD1 [, ]. This enzyme catalyzes the conversion of inactive cortisone to active cortisol within tissues. By inhibiting 11β-HSD1, AZD4017 reduces intracellular cortisol levels without affecting systemic cortisol levels [, , ].

Q2: What are the downstream effects of 11β-HSD1 inhibition by AZD4017?

A2: Inhibition of 11β-HSD1 by AZD4017 has been shown to impact various metabolic processes, including:

- Improved lipid profiles: Clinical trials have demonstrated that AZD4017 treatment leads to decreased cholesterol levels, increased high-density lipoprotein (HDL) levels, and an improved cholesterol/HDL ratio [].

- Enhanced lean muscle mass: Treatment with AZD4017 has been associated with increased lean muscle mass in individuals with idiopathic intracranial hypertension [].

- Potential wound healing benefits: Preliminary evidence suggests that AZD4017 may promote wound healing in individuals with type 2 diabetes, potentially by improving epidermal integrity [, , ].

- Increased 11-oxygenated androgen levels: Research indicates that 11β-HSD1 inhibition by AZD4017 leads to increased production of 11-ketotestosterone, a potent androgen, in adipose tissue [].

Q3: What is the molecular formula and weight of AZD4017?

A3: The molecular formula of AZD4017 is C22H31N3O3S, and its molecular weight is 417.57 g/mol. Unfortunately, the provided research articles do not contain spectroscopic data.

Q4: Are there studies on the material compatibility and stability of AZD4017?

A4: While the provided research focuses on the biological effects of AZD4017, specific studies on its material compatibility and stability under various conditions were not included.

Q5: What is known about the pharmacokinetics of AZD4017?

A5: AZD4017 exhibits good oral bioavailability []. Studies have shown that it effectively inhibits systemic 11β-HSD1 activity, as demonstrated by a significant reduction in urinary glucocorticoid metabolite ratios [, ]. AZD4017 is primarily metabolized via acyl glucuronidation [], and structural modifications have been explored to reduce this metabolic pathway and enhance its metabolic stability [, ].

Q6: How does the pharmacodynamic profile of AZD4017 relate to its efficacy?

A6: The efficacy of AZD4017 appears to be dependent on baseline cortisol levels and the degree of 11β-HSD1 inhibition achieved []. Individuals with higher baseline cortisol levels and greater 11β-HSD1 inhibition tend to experience more pronounced effects on blood pressure, lipid profiles, and wound healing [].

Q7: What in vitro models have been used to study AZD4017?

A7: Researchers have utilized primary skin fibroblasts and human adipocytes to investigate the effects of AZD4017 on gene expression and cellular function in vitro [, ]. These models have provided valuable insights into the molecular mechanisms underlying the drug's effects.

Q8: What in vivo models have been used to study AZD4017?

A8: AZD4017 has been evaluated in various preclinical and clinical studies:

- Animal models: While specific animal models were not detailed in the provided research, preclinical studies have been crucial in understanding the role of 11β-HSD1 in various disease models [].

- Clinical trials: Phase II clinical trials have investigated the safety, tolerability, and efficacy of AZD4017 in patients with:

- Idiopathic Intracranial Hypertension (IIH): Studies have shown that AZD4017 is well-tolerated in this patient population and may offer potential benefits in reducing intracranial pressure [, , , , , , ].

- Type 2 Diabetes Mellitus: Pilot trials suggest that AZD4017 may improve wound healing and skin integrity in individuals with type 2 diabetes [, , ].

- Postmenopausal Osteopenia: Although AZD4017 effectively inhibited 11β-HSD1, a 90-day trial did not demonstrate significant effects on bone formation markers [, ].

- Nonalcoholic Steatohepatitis (NASH) and Nonalcoholic Fatty Liver Disease (NAFLD): One study investigated the potential of AZD4017 to reduce hepatic fat in these conditions [].

Q9: Are there specific biomarkers for monitoring AZD4017 activity?

A9: Several biomarkers have been utilized to assess the activity and efficacy of AZD4017:

- Urinary glucocorticoid metabolites: The ratio of urinary (5α-tetrahydrocortisol + tetrahydrocortisol) to tetrahydrocortisone [(5αTHF+THF)/THE] serves as a reliable indicator of 11β-HSD1 activity and is commonly used to monitor the degree of inhibition achieved by AZD4017 [, ].

- Serum and cerebrospinal fluid cortisol/cortisone ratios: These ratios provide insights into both systemic and central nervous system 11β-HSD1 activity [].

- Blood GUDCA/G7oxoLCA ratio: This bile acid ratio has emerged as a potential blood biomarker for assessing pharmacological 11β-HSD1 inhibition [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

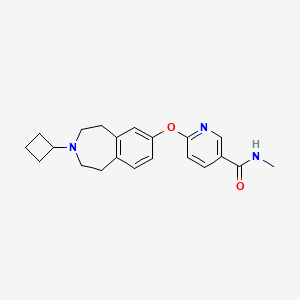

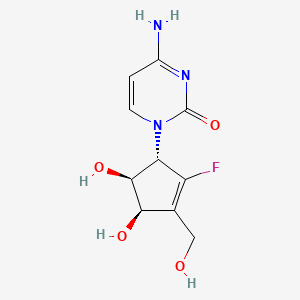

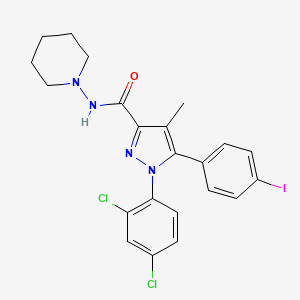

![N-[[4-[(pyridin-2-ylamino)methyl]phenyl]methyl]pyridin-2-amine](/img/structure/B1684306.png)

![N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide](/img/structure/B1684308.png)